Clausenamine A
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Overview
Description
Clausenamine A is a natural product found in Clausena excavata with data available.
Scientific Research Applications
Synthesis and Analogs
Clausenamine A has been successfully synthesized through methods involving Suzuki cross-coupling and oxidative coupling reactions. The synthesis of its demethoxylated analogs has also been reported. This development aids in exploring the compound's applications and understanding its chemical nature. The cytotoxic activities of these biscarbazoles against Plasmodium falciparum have been briefly described, indicating potential applications in malaria research (Lin & Zhang, 2000).
Neuroprotective Effects
Clausenamine exhibits significant neuroprotective effects. It is characterized by its ability to promote intelligent development, resist oxidation, clean free radicals, resist β-amyloid neurotoxicity and nerve cell apoptosis, inhibit tau protein phosphorylation, and improve the central cholinergic system. This makes it a potential candidate for treating neurodegenerative diseases like Alzheimer's (Liu, 2007).
Calcium Signaling in Neurons
Clausenamine affects calcium signaling in neurons. It induces Ca2+ transients primarily from internal stores via the IP3 receptor pathway, suggesting an essential role in neuronal activity and potentially impacting memory and learning processes (Tang & Zhang, 2004).
Synaptic Transmission
Clausenamine facilitates synaptic transmission at hippocampal Schaffer collateral-CA1 synapses. It enhances synaptic transmission by promoting calcium influx and triggering intracellular calcium release, activating downstream signaling pathways crucial for learning and memory (Ning et al., 2012).
Signal Mechanisms and Memory Improvement
Clausenamine activates the ERK1/2-CREB pathway, which is significant for its effect on potentiating synaptic transmission and improving learning and memory. This activation provides insights into its impact on synaptic plasticity and cognitive enhancement (Hu et al., 2012).
Promising Drug Candidate for Neurodegenerative Disorders
Clausenamide's pharmacological effects, particularly its ability to increase cognition and inhibit β-amyloid toxicity, make it a promising drug candidate for treating Alzheimer's disease and other neurodegenerative disorders. Its impact on synaptic plasticity supports the theory that synaptic loss is a primary cause of dementia (Chu & Zhang, 2014).
Properties
Molecular Formula |
C30H28N2O6 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-(1-hydroxy-6,8-dimethoxy-3-methyl-9H-carbazol-2-yl)-6,8-dimethoxy-3-methyl-9H-carbazol-1-ol |
InChI |
InChI=1S/C30H28N2O6/c1-13-7-17-19-9-15(35-3)11-21(37-5)25(19)31-27(17)29(33)23(13)24-14(2)8-18-20-10-16(36-4)12-22(38-6)26(20)32-28(18)30(24)34/h7-12,31-34H,1-6H3 |
InChI Key |
WJTUKKSXDIWQAM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C5=C(N4)C(=CC(=C5)OC)OC)O)O)NC6=C2C=C(C=C6OC)OC |
Canonical SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C5=C(N4)C(=CC(=C5)OC)OC)O)O)NC6=C2C=C(C=C6OC)OC |
Synonyms |
clausenamine A clausenamine-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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